molecular formula C19H20ClN3O4S B2489874 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide CAS No. 2415621-30-4

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide

Cat. No. B2489874
CAS RN: 2415621-30-4
M. Wt: 421.9
InChI Key: VHHPRZMFEPVRJY-UHFFFAOYSA-N
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Description

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide, also known as CDP323, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs, which are widely used in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties. CDP323 has been found to exhibit promising results in various preclinical studies, indicating its potential as a therapeutic agent for various diseases.

Mechanism of Action

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of a specific enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that plays a crucial role in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, this compound can prevent the proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including potent anti-inflammatory and immunosuppressive properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, which are involved in the pathogenesis of various autoimmune diseases. Additionally, this compound has been found to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide for lab experiments is its potent anti-inflammatory and immunosuppressive properties, which can help in studying various autoimmune diseases. Additionally, this compound has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it an attractive candidate for drug development. However, one of the main limitations of this compound is its potential toxicity, which can limit its clinical application.

Future Directions

There are several future directions for the research and development of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide. One of the main areas of research is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases, such as MS and rheumatoid arthritis. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in humans. Finally, the development of novel DHODH inhibitors based on the structure of this compound can lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide involves several steps, starting with the reaction of 2-ethoxybenzenesulfonyl chloride with 5-chloro-2-nitroaniline to form 5-chloro-2-nitro-N-(2-ethoxyphenyl)benzenesulfonamide. This intermediate is then reduced with iron powder and acetic acid to yield 5-chloro-N-(2-ethoxyphenyl)benzenesulfonamide. The final step involves the reaction of this compound with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid to form this compound.

Scientific Research Applications

5-Chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, leading to various neurological symptoms. This compound has been found to exhibit potent anti-inflammatory properties, which can help in reducing the inflammation and damage to the nervous system in MS patients.

properties

IUPAC Name

5-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-4-27-16-11-10-14(20)12-17(16)28(25,26)21-18-13(2)22(3)23(19(18)24)15-8-6-5-7-9-15/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHPRZMFEPVRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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